

Spectroscopic data of 3-Cyano-2,6-dihydroxy-5-fluoropyridine

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Compound of Interest

Compound Name: 3-Cyano-2,6-dihydroxy-5-fluoropyridine

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An In-depth Technical Guide to the Spectroscopic Data of **3-Cyano-2,6-dihydroxy-5-fluoropyridine**

This guide provides a comprehensive analysis of the spectroscopic properties of **3-Cyano-2,6-dihydroxy-5-fluoropyridine** (CAS No. 113237-18-6).^[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this fluorinated pyridine derivative. We will explore the compound's unique spectroscopic fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Foundational Concepts: Structure and Tautomerism

Before delving into instrumental analysis, it is critical to understand the molecular structure of **3-Cyano-2,6-dihydroxy-5-fluoropyridine**. Its molecular formula is $C_6H_3FN_2O_2$, with a molecular weight of approximately 154.10 g/mol .^{[1][2][3]}

A pivotal characteristic of 2,6-dihydroxypyridines is their existence in tautomeric forms.^{[4][5][6]} The molecule can exist in a di-hydroxy pyridine form or, more favorably, in a hydroxy-pyridone form. Spectroscopic evidence and theoretical studies on analogous compounds confirm that the pyridone form is predominant in both solid and solution states, a phenomenon driven by greater resonance stabilization and favorable hydrogen bonding.^{[6][7]} The IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, reflects the prevalence of this more stable

tautomer.[2][3] This equilibrium is the cornerstone of interpreting the spectroscopic data that follows.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) for two primary reasons:

- Solubility: The polar nature of the hydroxy-pyridone tautomer suggests better solubility in DMSO.
- Proton Exchange: DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which appear as broad signals. In contrast, these protons often exchange too rapidly or are not observed in other solvents.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **3-Cyano-2,6-dihydroxy-5-fluoropyridine** in 0.6 mL of DMSO-d₆. Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR: Acquire data with a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are necessary due to the low natural abundance of ¹³C.

- **^{19}F NMR:** Acquire a proton-decoupled ^{19}F spectrum. A common external reference is CFCl_3 (trichlorofluoromethane) at 0 ppm.[8] Fluorine is a highly sensitive nucleus, so fewer scans are typically required.[9][10]
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ^1H NMR signals and reference the chemical shifts to TMS.

Predicted NMR Data & Interpretation

While a complete experimental dataset for this specific molecule is not publicly available, we can predict the spectra with high confidence based on the predominant tautomer and data from analogous structures.

^1H NMR (Predicted)	δ (ppm)	Multiplicity	Coupling (J)	Assignment
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Exchangeable Protons	11.0 - 13.0	Broad s	-	N-H, O-H
Aromatic Proton	8.0 - 8.5	Doublet (d)	~3-4 Hz (^3JHF)	H-4

^{13}C NMR (Predicted)	δ (ppm)	Multiplicity	Coupling (J)	Assignment
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Carbonyl	160 - 165	Doublet (d)	~3-5 Hz (^3JCF)	C-2 (C=O)
Fluorinated Carbon	145 - 155	Doublet (d)	~230-250 Hz (^1JCF)	C-5
Hydroxylated Carbon	140 - 150	Singlet (s)	-	C-6
Cyano Carbon	115 - 120	Singlet (s)	-	-CN
Aromatic Carbon	110 - 115	Doublet (d)	~20-25 Hz (^2JCF)	C-4
Cyano-bearing Carbon	95 - 105	Doublet (d)	~5-10 Hz (^2JCF)	C-3

¹⁹ F NMR (Predicted)	δ (ppm)	Multiplicity	Coupling (J)	Assignment
Aromatic Fluorine	-120 to -140	Doublet (d)	~3-4 Hz (³ JHF)	C5-F

In-depth Analysis:

- ¹H NMR: The two acidic protons (N-H and O-H) are expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange. The sole aromatic proton at the C-4 position will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). Its downfield shift is caused by the deshielding effects of the adjacent fluorine and the pyridone ring system.
- ¹³C NMR: The most notable feature is the large one-bond coupling constant (¹JCF) for C-5, a hallmark of a fluorine atom directly attached to a carbon.[11] Smaller two- and three-bond C-F couplings will be observable on C-4, C-3, and C-2, providing definitive structural confirmation. The chemical shifts are assigned based on the electron-withdrawing/donating effects of the substituents (F, OH, CN, C=O).
- ¹⁹F NMR: Fluorine NMR provides a wide chemical shift range, making it highly sensitive to the electronic environment.[9][10] The signal for the fluorine atom on the pyridine ring is expected in the typical aromatic region for fluoropyridines.[8][12] The observed doublet splitting confirms the presence of the adjacent proton at C-4.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a rapid and effective method for structural confirmation.

Experimental Protocol: IR Data Acquisition

- Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

- Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure firm contact using the pressure clamp.
- Data Acquisition: Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} . Co-add at least 16 scans to improve the signal-to-noise ratio.
- Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.

Predicted IR Data & Interpretation

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3200 - 2800	Broad, Strong	N-H and O-H Stretch	Amide & Phenolic Hydroxyl
2230 - 2210	Sharp, Strong	C≡N Stretch	Nitrile
1680 - 1650	Strong	C=O Stretch	Pyridone Carbonyl
1620 - 1550	Medium-Strong	C=C and C=N Stretch	Aromatic Ring
1250 - 1150	Strong	C-F Stretch	Aryl-Fluoride

In-depth Analysis:

- The presence of a strong carbonyl (C=O) absorption around 1660 cm^{-1} and the absence of a strong, isolated O-H stretch around 3600 cm^{-1} is compelling evidence for the predominance of the hydroxy-pyridone tautomer.[\[13\]](#)
- A sharp, intense peak around 2215 cm^{-1} is a definitive indicator of the cyano (C≡N) group.[\[13\]](#)
- The very broad absorption in the $3200\text{-}2800\text{ cm}^{-1}$ region is characteristic of extensive intermolecular hydrogen bonding involving the N-H and O-H groups, which is expected in the solid state of the pyridone tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

- Technique Selection: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI is well-suited for polar molecules and minimizes fragmentation, ensuring a strong molecular ion peak.
- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
 - Positive Mode: Expect to see the protonated molecule $[M+H]^+$.
 - Negative Mode: Expect to see the deprotonated molecule $[M-H]^-$.
- Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition. The high mass accuracy of HRMS should unambiguously confirm the formula $C_6H_3FN_2O_2$.

Predicted MS Data & Interpretation

Ion	m/z (Calculated)	Mode	Interpretation
$[M]^+$	154.0179	EI	Molecular Ion
$[M+H]^+$	155.0257	ESI (+)	Protonated Molecule
$[M-H]^-$	153.0101	ESI (-)	Deprotonated Molecule

In-depth Analysis: The primary goal of HRMS is to confirm the elemental formula. The calculated exact mass for $C_6H_3FN_2O_2$ is 154.01785550 Da.[\[2\]](#) An experimentally determined

mass within a few parts per million (ppm) of this value provides unequivocal confirmation of the molecular formula. Further analysis via tandem MS (MS/MS) could reveal fragmentation patterns, such as the loss of CO or HCN, which would further support the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system.

Experimental Protocol: UV-Vis Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the micromolar (10^{-5} to 10^{-6} M) range is typical.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference/blank) and the other with the sample solution. Scan the absorbance from approximately 200 nm to 400 nm.
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Predicted UV-Vis Data & Interpretation

Substituted pyridines and pyridones exhibit characteristic absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.^{[14][15]} For **3-Cyano-2,6-dihydroxy-5-fluoropyridine**, absorption maxima are expected in the 280-340 nm range, which is typical for extended conjugated pyridone systems. The exact λ_{max} is solvent-dependent, as solvent polarity can stabilize the ground or excited state differently, affecting the energy of the electronic transition.
^[16]

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